molecular formula C22H23NO4 B7756288 3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE

3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE

Cat. No.: B7756288
M. Wt: 365.4 g/mol
InChI Key: CCDOCJFWGCLKGA-UHFFFAOYSA-N
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Description

3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[(4-methylphenyl)methyl]propanamide is a synthetic coumarin derivative characterized by a hydroxy-substituted chromen-2-one core linked to a propanamide side chain. The coumarin scaffold is substituted with methyl groups at positions 4 and 8, a hydroxyl group at position 7, and a propanamide moiety functionalized with a 4-methylbenzyl group.

Properties

IUPAC Name

3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[(4-methylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-13-4-6-16(7-5-13)12-23-20(25)11-9-18-14(2)17-8-10-19(24)15(3)21(17)27-22(18)26/h4-8,10,24H,9,11-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDOCJFWGCLKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCC2=C(C3=C(C(=C(C=C3)O)C)OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE typically involves multiple steps. One common method starts with the preparation of the chromen core, followed by the introduction of the hydroxy and methyl groups. The final step involves the attachment of the propanamide group to the chromen core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with other coumarin-based propanamide derivatives. Below is a comparative analysis of key analogues:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Hypothesized Biological Activity
Target Compound C22H23NO4 365.43 - 7-OH, 4,8-dimethyl (coumarin)
- N-(4-methylbenzyl)propanamide
Anticancer (via cell cycle disruption), anti-inflammatory (via COX inhibition)
2-Chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide C15H11Cl2NO2 308.16 - 2-Cl (propanamide)
- N-(4-chlorophenyl), 3-phenyl
Antimicrobial (chlorine enhances lipophilicity and membrane penetration)
7-Hydroxy-4-methylcoumarin (Hymecromone) C10H8O3 176.17 - 7-OH, 4-methyl (coumarin) Choleretic agent, antispasmodic (bile secretion modulation)
Warfarin (4-hydroxy-3-(3-oxo-1-phenylbutyl)coumarin) C19H16O4 308.33 - 4-OH (coumarin)
- 3-(3-oxo-1-phenylbutyl)
Anticoagulant (vitamin K epoxide reductase inhibition)

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s 7-hydroxy and 4,8-dimethyl groups on the coumarin ring may enhance solubility and receptor binding compared to non-hydroxylated analogues like Warfarin. In contrast, 2-Chloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide lacks the coumarin core but features chlorine atoms, which likely confer antimicrobial activity by disrupting bacterial cell membranes .

Propanamide Side Chain :

  • The target compound’s N-(4-methylbenzyl)propanamide side chain introduces steric bulk and aromaticity, which may influence selectivity for protein targets (e.g., kinases or COX enzymes) compared to simpler coumarins like Hymecromone. This modification could reduce metabolic degradation, enhancing bioavailability .

This is supported by studies showing that coumarin derivatives with alkyl or aryl side chains exhibit enhanced cytotoxicity in cancer cell lines .

Research Findings and Mechanistic Insights

Coumarin Core Contributions

  • Anticancer Activity : The 7-hydroxy-4-methylcoumarin moiety is associated with topoisomerase II inhibition, a mechanism critical in halting cancer cell proliferation. Methyl groups at positions 4 and 8 may stabilize interactions with the enzyme’s hydrophobic binding pockets .
  • Anti-inflammatory Effects: Hydroxy groups on coumarins are known to suppress pro-inflammatory cytokines (e.g., TNF-α) and inhibit cyclooxygenase (COX-2), suggesting similar pathways for the target compound .

Propanamide Modifications

  • The propanamide side chain’s 4-methylbenzyl group may engage in π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity. This is observed in structurally related kinase inhibitors, where such interactions improve potency .

Comparative Pharmacokinetics

  • While data specific to the target compound are lacking, analogues like Hymecromone exhibit rapid oral absorption but short half-lives due to hepatic glucuronidation. The methylbenzyl group in the target compound may slow metabolism, extending its therapeutic window .

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